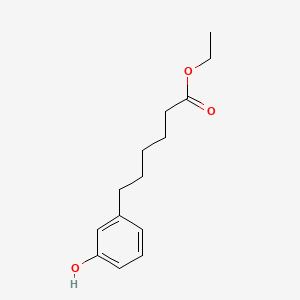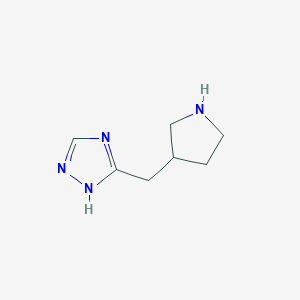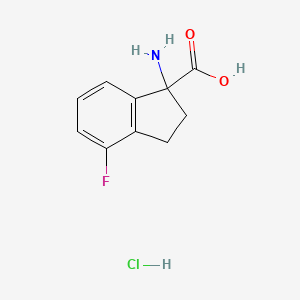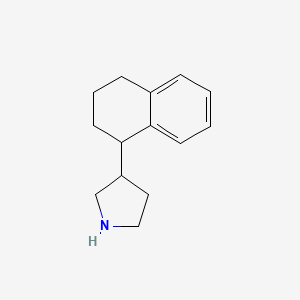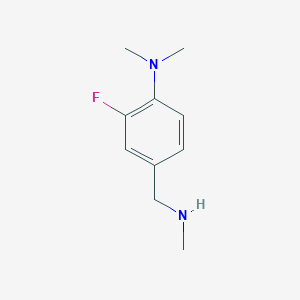
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is an organic compound that belongs to the class of anilines It is characterized by the presence of a fluorine atom, two dimethyl groups, and a methylamino group attached to the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline can be achieved through several methods. One common approach involves the nucleophilic substitution reaction of 2-fluoroaniline with formaldehyde and dimethylamine under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity. Catalysts such as palladium or platinum may be used to enhance the reaction rate and selectivity .
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.
Substitution: The fluorine atom can be substituted with other nucleophiles such as hydroxide or alkoxide ions under basic conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Hydroxide ions, alkoxide ions
Major Products Formed
Oxidation: Quinones
Reduction: Amines
Substitution: Hydroxylated or alkoxylated derivatives
Scientific Research Applications
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of dyes and pigments due to its ability to form stable color complexes.
Mechanism of Action
The mechanism of action of 2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites and preventing substrate access. Additionally, its fluorine atom can participate in hydrogen bonding and electrostatic interactions, enhancing its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 4-Fluoro-N,N-dimethyl-2-nitroaniline
- N,N-Dimethyl-4-fluoro-2-nitroaniline
- 2-Fluoro-4-methylaniline
Uniqueness
2-Fluoro-N,N-dimethyl-4-((methylamino)methyl)aniline is unique due to the presence of both a fluorine atom and a methylamino group, which confer distinct electronic and steric properties. These features make it a valuable compound for various applications, particularly in the design of enzyme inhibitors and fluorescent probes .
Properties
Molecular Formula |
C10H15FN2 |
|---|---|
Molecular Weight |
182.24 g/mol |
IUPAC Name |
2-fluoro-N,N-dimethyl-4-(methylaminomethyl)aniline |
InChI |
InChI=1S/C10H15FN2/c1-12-7-8-4-5-10(13(2)3)9(11)6-8/h4-6,12H,7H2,1-3H3 |
InChI Key |
AUOGHYHMKJYKSE-UHFFFAOYSA-N |
Canonical SMILES |
CNCC1=CC(=C(C=C1)N(C)C)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-(3-aminopropoxy)-N-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]butanamide hydrochloride](/img/structure/B13586755.png)

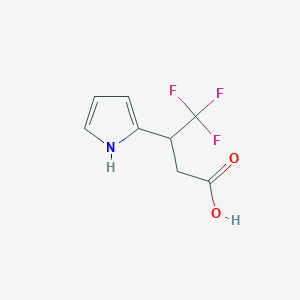
![[(2,2-Difluorocyclohexyl)methyl]urea](/img/structure/B13586775.png)

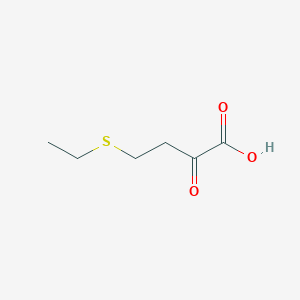
aminehydrochloride](/img/structure/B13586788.png)
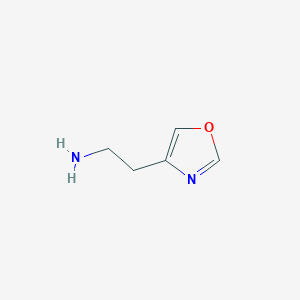
![2-[1-butyl-6-(2-methoxyphenyl)-1H-1,3-benzodiazol-2-yl]ethan-1-aminedihydrochloride](/img/structure/B13586793.png)
